molecular formula C8H19NO2 B14186145 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol CAS No. 876304-06-2

1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol

Cat. No.: B14186145
CAS No.: 876304-06-2
M. Wt: 161.24 g/mol
InChI Key: QUWMFFUPCCVOLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is synthesized by reacting dimethylamine with ethylene oxide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_2\text{NH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using dimethylamine and ethylene oxide. The process may include additional purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol involves its interaction with various molecular targets. The tertiary amine group can act as a weak base, participating in acid-base reactions. The ether and hydroxyl functionalities allow it to interact with other molecules through hydrogen bonding and dipole-dipole interactions . These interactions enable the compound to function effectively as a catalyst and surfactant.

Properties

CAS No.

876304-06-2

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-[2-(dimethylamino)ethoxy]-2-methylpropan-2-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,10)7-11-6-5-9(3)4/h10H,5-7H2,1-4H3

InChI Key

QUWMFFUPCCVOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCN(C)C)O

Origin of Product

United States

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